molecular formula C22H23ClN2O3 B12906957 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one CAS No. 89288-31-3

2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one

Cat. No.: B12906957
CAS No.: 89288-31-3
M. Wt: 398.9 g/mol
InChI Key: HDUNSVMNJGOXFL-UHFFFAOYSA-N
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Description

2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one is a chemical compound with the molecular formula C22H23ClN2O3 and a molecular weight of 398.88 g/mol . This compound features a quinoxaline ring substituted with a chloro group and an octanone chain, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one involves several steps. One common method includes the nucleophilic substitution reaction where 6-chloroquinoxaline reacts with a phenoxy compound under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF), with the mixture being stirred at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one include:

These compounds highlight the versatility of the quinoxaline and phenoxy moieties in different chemical contexts.

Properties

CAS No.

89288-31-3

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]octan-3-one

InChI

InChI=1S/C22H23ClN2O3/c1-3-4-5-6-21(26)15(2)27-17-8-10-18(11-9-17)28-22-14-24-20-13-16(23)7-12-19(20)25-22/h7-15H,3-6H2,1-2H3

InChI Key

HDUNSVMNJGOXFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Origin of Product

United States

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